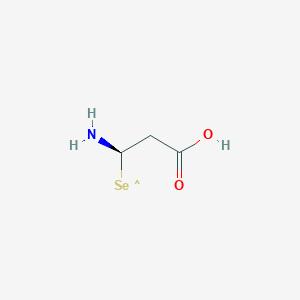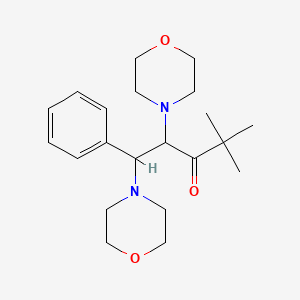
4,4-Dimethyl-1,2-di(4-morpholinyl)-1-phenyl-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two morpholine rings, a phenyl group, and a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Morpholine Rings: The morpholine rings are attached through nucleophilic substitution reactions, where morpholine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-1,2-di(morpholin-4-yl)-1-phenylbutan-3-one
- 4,4-dimethyl-1,2-di(piperidin-4-yl)-1-phenylpentan-3-one
Uniqueness
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
Propiedades
Número CAS |
7400-52-4 |
|---|---|
Fórmula molecular |
C21H32N2O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one |
InChI |
InChI=1S/C21H32N2O3/c1-21(2,3)20(24)19(23-11-15-26-16-12-23)18(17-7-5-4-6-8-17)22-9-13-25-14-10-22/h4-8,18-19H,9-16H2,1-3H3 |
Clave InChI |
QZUIQRACPQHJJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


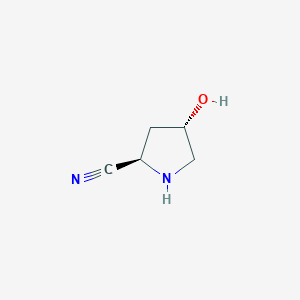
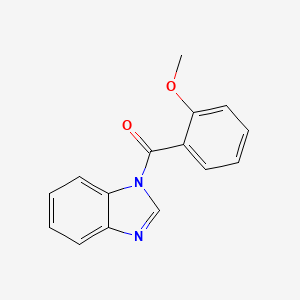
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
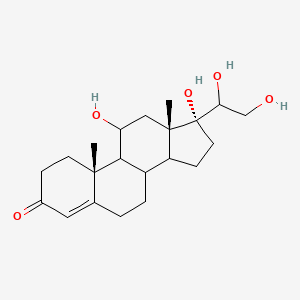
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
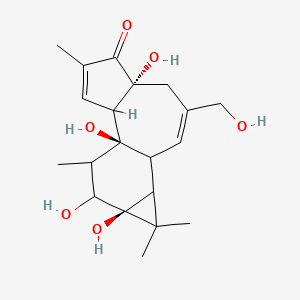
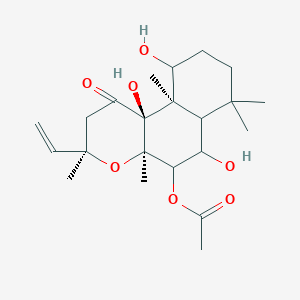
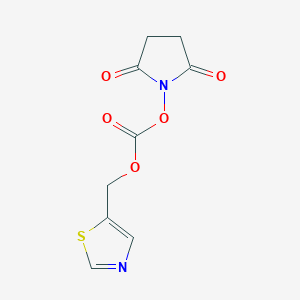
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
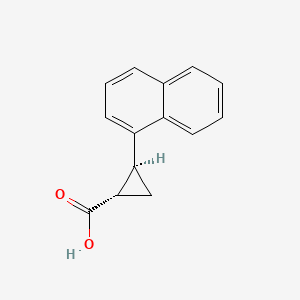
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
